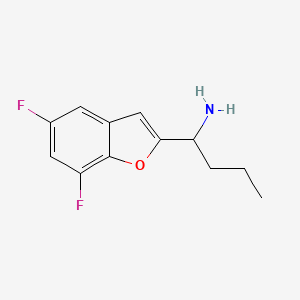
1-(5,7-Difluorobenzofuran-2-yl)butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5,7-Difluorobenzofuran-2-yl)butan-1-amine is a chemical compound with the molecular formula C12H13F2NO. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological and pharmacological activities. The presence of fluorine atoms in the benzofuran ring enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 1-(5,7-Difluorobenzofuran-2-yl)butan-1-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of phenols with arylglyoxals.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Butan-1-amine Side Chain: The final step involves the alkylation of the benzofuran core with a butan-1-amine derivative under basic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(5,7-Difluorobenzofuran-2-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Applications De Recherche Scientifique
1-(5,7-Difluorobenzofuran-2-yl)butan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(5,7-Difluorobenzofuran-2-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance its binding affinity to target proteins, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes or receptors, resulting in therapeutic effects such as antimicrobial or anticancer activity.
Comparaison Avec Des Composés Similaires
1-(5,7-Difluorobenzofuran-2-yl)butan-1-amine can be compared with other benzofuran derivatives, such as:
1-(6,7-Difluorobenzofuran-2-yl)butan-1-amine: Similar in structure but with different fluorine atom positions, leading to variations in biological activity.
1-(5-Chlorobenzofuran-2-yl)butan-1-amine: Contains chlorine instead of fluorine, which affects its chemical reactivity and biological properties.
1-(5,7-Dimethoxybenzofuran-2-yl)butan-1-amine: Methoxy groups instead of fluorine, resulting in different pharmacological profiles.
The uniqueness of this compound lies in its specific fluorine substitution pattern, which enhances its stability and biological activity compared to other derivatives.
Propriétés
Formule moléculaire |
C12H13F2NO |
|---|---|
Poids moléculaire |
225.23 g/mol |
Nom IUPAC |
1-(5,7-difluoro-1-benzofuran-2-yl)butan-1-amine |
InChI |
InChI=1S/C12H13F2NO/c1-2-3-10(15)11-5-7-4-8(13)6-9(14)12(7)16-11/h4-6,10H,2-3,15H2,1H3 |
Clé InChI |
VKLUAPZPQNNGSD-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C1=CC2=CC(=CC(=C2O1)F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


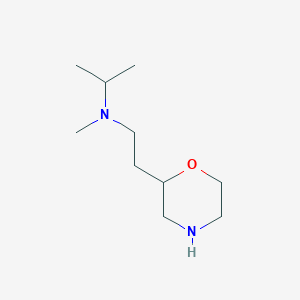
![tert-butyl3-sulfamoyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B13538680.png)
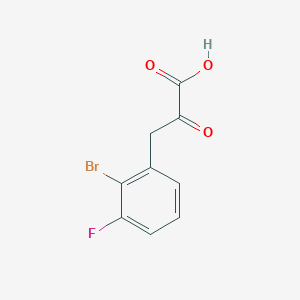

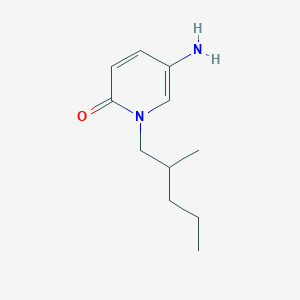
![N-[(1-aminocyclopropyl)methyl]methanesulfonamidehydrochloride](/img/structure/B13538709.png)
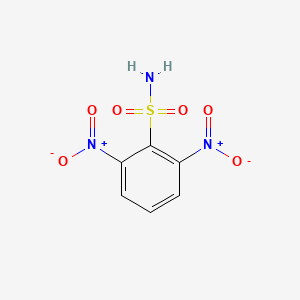


![1-[2-Bromo-4-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13538743.png)




